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Compound of Interest

Compound Name:
2-Chloro-1-fluoro-4-

methylsulfonylbenzene

CAS No.: 847148-17-8

Cat. No.: B1359058

Get Quote

CAS Registry Number: 847148-17-8 Synonyms: 3-Chloro-4-fluorophenyl methyl sulfone; 2-

Chloro-1-fluoro-4-(methylsulfonyl)benzene Molecular Formula:

Molecular Weight: 208.64 g/mol

Executive Summary: The Orthogonal Scaffold
In the architecture of medicinal chemistry, 2-Chloro-1-fluoro-4-methylsulfonylbenzene
serves as a high-value "orthogonal" scaffold. Its utility stems from the electronic disparity

between its three functional handles:[1]

Fluorine (C1): Highly activated for Nucleophilic Aromatic Substitution (

) due to the para-sulfonyl group.

Chlorine (C2): Sterically hindered and electronically deactivated for

, but an excellent handle for Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-
Miyaura).
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Methylsulfonyl Group (C4): A strong electron-withdrawing group (EWG) that activates the

ring and provides a metabolic stability anchor or a handle for

-functionalization.

This guide provides the roadmap for selectively manipulating these handles to construct

complex biaryl and heterobiaryl systems.

Mechanistic Analysis & Regioselectivity
The core reactivity is defined by the competition between the halogen leaving groups.

The Hierarchy
Nucleophilic Aromatic Substitution (

) requires an electron-deficient ring and a good leaving group.

Activation: The methylsulfonyl group (

) is a potent activator.

Positioning:

The Fluorine at C1 is para to the sulfone. Attack at C1 creates a Meisenheimer complex

where the negative charge is delocalized onto the sulfonyl oxygens (highly stabilized).

The Chlorine at C2 is meta to the sulfone. Attack at C2 places the negative charge on ring

carbons without direct resonance stabilization by the sulfone.

Leaving Group Ability: In

, Fluorine is superior to Chlorine (

) because the highly electronegative fluorine stabilizes the transition state of the rate-
determining addition step.

Conclusion: Nucleophiles will exclusively displace the Fluorine atom. The Chlorine atom

remains intact, available for downstream functionalization.
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The Cross-Coupling Hierarchy
In Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity order reverses

(

).

The C-Cl bond (approx. 96 kcal/mol) is weaker than the C-F bond (approx. 116 kcal/mol).

Oxidative addition of Pd(0) occurs readily at the C-Cl bond, leaving the C-F bond untouched

(unless specialized "F-activation" ligands are used).

Visualization: Orthogonal Reaction Pathways
The following diagram illustrates the chemoselective pathways available for this scaffold.

2-Chloro-1-fluoro-
4-methylsulfonylbenzene

Intermediate A:
(Nucleophile at C1, Cl at C2)

Path A: SNAr
(Nu-H, Base, Heat)

Displaces F

Intermediate B:
(Aryl at C2, F at C1)

Path B: Suzuki
(Ar-B(OH)2, Pd(0))

Displaces Cl

Final Scaffold:
(Nu at C1, Aryl at C2)

Suzuki Coupling
(Ar-B(OH)2, Pd(0))

Displaces Cl

SNAr
(Nu-H, Base)
Displaces F

Key Selectivity Rule:
SNAr prefers F (para-SO2Me)

Pd-Coupling prefers Cl

Click to download full resolution via product page

Figure 1: Orthogonal functionalization logic. Path A (SNAr first) is generally preferred to avoid

potential side reactions with the activated Fluorine during metal catalysis.

Experimental Protocols
Protocol A: Regioselective (Displacement of Fluorine)
This protocol describes the introduction of a phenol or amine nucleophile.

Reagents:

Substrate: 2-Chloro-1-fluoro-4-methylsulfonylbenzene (1.0 equiv)
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Nucleophile: Phenol derivative or Primary/Secondary Amine (1.1 equiv)

Base:

(2.0 equiv) or

(for weaker nucleophiles)

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

Setup: Charge a reaction vial with the nucleophile (e.g., 4-methoxyphenol) and Potassium

Carbonate (

).

Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate) and stir at room

temperature for 10 minutes to deprotonate the nucleophile.

Addition: Add 2-Chloro-1-fluoro-4-methylsulfonylbenzene in one portion.

Reaction: Heat the mixture to 60–80°C. Monitor by LC-MS.

Note: The reaction is typically complete within 2–4 hours. The Chlorine atom will remain

intact.

Workup: Dilute with ethyl acetate, wash with water (x3) and brine. Dry over

and concentrate.

Validation:

-NMR should show the disappearance of the signal at

ppm (Ar-F).

Protocol B: Suzuki-Miyaura Coupling (Displacement of
Chlorine)
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This protocol can be performed on the parent molecule or the

product from Protocol A.

Reagents:

Substrate: Aryl chloride intermediate (1.0 equiv)

Boronic Acid: Arylboronic acid (1.2 equiv)

Catalyst:

(5 mol%) or

/ XPhos

Base:

(3.0 equiv, aq. 2M)

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes.

Assembly: In a microwave vial or sealed tube, combine the Aryl chloride, Boronic acid, and

Base solution.

Catalyst Addition: Add the Pd catalyst under a nitrogen stream. Seal the vessel immediately.

Reaction: Heat to 90–100°C for 4–12 hours.

Critical Check: If performing this on the parent molecule (containing F), avoid using

alkoxide bases (like NaOtBu) which might trigger background

at the Fluorine position. Use mild phosphate or carbonate bases.

Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash

chromatography.
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Case Study Data: Reactivity Comparison
The following table summarizes the reactivity of the two halogen positions under standard

conditions, highlighting the orthogonality.

Reaction Type Reagents Target Site Outcome Yield (Typical)

Morpholine,

, DMF, 80°C
C1-F

Exclusive

displacement of

F. Cl remains.

92–96%

4-Chlorophenol,

, DMSO, 90°C
C1-F

Exclusive

displacement of

F (Ether

formation).

85–90%

Suzuki
, Pd(dppf),

, 100°C

C2-Cl

Exclusive

coupling at C2. F

remains.*

75–85%

Buchwald

Aniline,

Pd(OAc)2/BINAP

, NaOtBu

C2-Cl

Risk: Base may

displace F via

.

Mixed

*Note: When coupling at C2 while F is present, use non-nucleophilic bases (

,

) to prevent F displacement.

Safety & Stability
Handling: The sulfone moiety renders the compound stable to oxidation. However, as an

alkylating agent precursor (via the reactive Fluorine), it should be treated as a potential

sensitizer.

Storage: Store at room temperature under inert atmosphere. The C-F bond is stable to

hydrolysis under neutral conditions.
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Toxicity: Sulfones can exhibit specific biological activity; handle with standard PPE (gloves,

goggles, fume hood).
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Compound Data & Identification

Title: "2-Chloro-1-fluoro-4-methylsulfonylbenzene (CAS 847148-17-8)"[2]

Source: ChemicalBook / SageChem

Relevance: Verification of CAS number and commercial availability.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

